molecular formula C7H2BrCl2F3O B1447557 1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1417566-97-2

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No. B1447557
M. Wt: 309.89 g/mol
InChI Key: XWCBKDSRBMHBIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, chloro, difluoro-methoxy, and fluoro substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it can be inferred that it may undergo reactions typical of aryl halides. These could include nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.46 .

Scientific Research Applications

Protonation Studies and Synthetic Routes

  • Halogen-Containing Benzenes Protonation : Research by Brouwer (2010) explored the protonation of halogen-containing benzenes, including those with fluorine, chlorine, and bromine, in HF-SbF5. This study is significant for understanding the chemical behavior and structural analysis of such compounds (Brouwer, 2010).

Antimicrobial Applications

  • Antimicrobial Agents : Liaras et al. (2011) synthesized and tested various compounds with halogen groups, including fluoro, bromo, and chloro, for their antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).

Polymer Science

  • Styrene Copolymerization : Hussain et al. (2019) researched the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene, which includes compounds with bromo, chloro, and fluoro substituents. This study is relevant for advancements in polymer chemistry and material science (Hussain et al., 2019).

Reactions with Nucleophiles

  • Halogenobenzofurazans Reactivity : Monte et al. (1971) examined the reactivity of halogenobenzofurazans, including those with fluoro, chloro, and bromo, with nucleophiles. This study is critical for understanding the chemical reactivity and potential applications of these compounds (Monte et al., 1971).

Photochemical Studies

  • Halide Sensitive Dyes : Jagt et al. (2009) synthesized a series of acridizinium salts with methoxy, fluoro, and chloro substituents. They investigated their properties for sensing halide ions, which is relevant for photophysical studies and sensor development (Jagt et al., 2009).

Electronic and Vibrational Spectra Analysis

  • Trisubstituted Benzenes Spectra : Aralakkanavar et al. (1991) studied the electronic absorption, infrared, and Raman spectra of trisubstituted benzenes, including those with fluoro, chloro, and bromo. This research is important for spectroscopic analysis and understanding the electronic structure of such compounds (Aralakkanavar et al., 1991).

Safety And Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

1-bromo-4-chloro-5-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(10,12)13)4(9)2-5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCBKDSRBMHBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180535
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene

CAS RN

1417566-97-2
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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